molecular formula C11H8BrCl2NO B15228511 3-Bromo-2,4-dichloro-6-ethoxyquinoline

3-Bromo-2,4-dichloro-6-ethoxyquinoline

Cat. No.: B15228511
M. Wt: 320.99 g/mol
InChI Key: LQLMCBMQQJFIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,4-dichloro-6-ethoxyquinoline is a quinoline derivative with the molecular formula C11H8BrCl2NO and a molecular weight of 321.00 g/mol . This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to the quinoline ring, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-dichloro-6-ethoxyquinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and etherification processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-dichloro-6-ethoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or chromium trioxide.

    Reducing Agents: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

3-Bromo-2,4-dichloro-6-ethoxyquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dichloro-6-ethoxyquinoline involves its interaction with specific molecular targets and pathways. The presence of halogen and ethoxy groups can influence its binding affinity and reactivity with biological molecules. Studies have shown that it can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,4-dichloro-6-ethoxyquinoline stands out due to its unique combination of bromine, chlorine, and ethoxy groups. This combination enhances its reactivity and allows for a broader range of chemical transformations and applications compared to similar compounds .

Properties

Molecular Formula

C11H8BrCl2NO

Molecular Weight

320.99 g/mol

IUPAC Name

3-bromo-2,4-dichloro-6-ethoxyquinoline

InChI

InChI=1S/C11H8BrCl2NO/c1-2-16-6-3-4-8-7(5-6)10(13)9(12)11(14)15-8/h3-5H,2H2,1H3

InChI Key

LQLMCBMQQJFIBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C(=C2Cl)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.